![molecular formula C13H15N3O4S B14004409 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide CAS No. 31899-59-9](/img/structure/B14004409.png)
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide is a complex organic compound that features a unique structure combining an indazole ring with a carbohydrate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The carbohydrate moiety, specifically the oxolan ring, is introduced through glycosylation reactions. The final step involves the formation of the carbothioamide group, which can be achieved through the reaction of the corresponding amine with carbon disulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the indazole ring.
Wissenschaftliche Forschungsanwendungen
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide involves its interaction with specific molecular targets. The indazole ring can bind to enzyme active sites, potentially inhibiting their activity. The carbohydrate moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The carbothioamide group can form covalent bonds with target proteins, leading to their inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]oxane-3,4,5-triol
Uniqueness
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide is unique due to its combination of an indazole ring with a carbohydrate moiety and a carbothioamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
31899-59-9 |
|---|---|
Molekularformel |
C13H15N3O4S |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide |
InChI |
InChI=1S/C13H15N3O4S/c14-12(21)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)20-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,21) |
InChI-Schlüssel |
IIAFAZNQIWSUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)

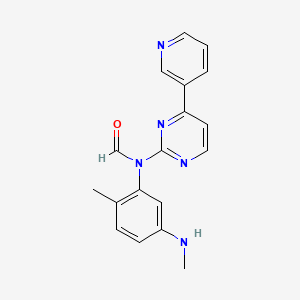
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)
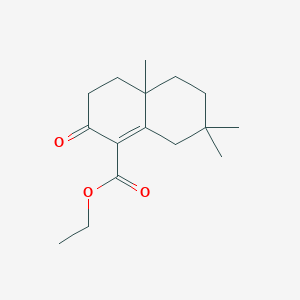
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
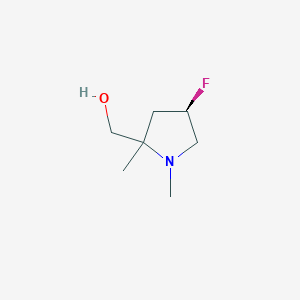
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
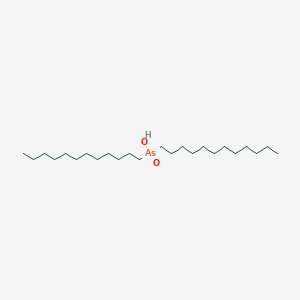
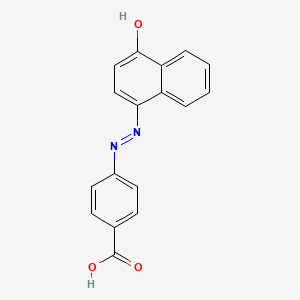
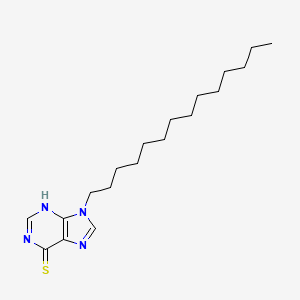
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
